Scaffold Validation: The DHPO Core as a Verified mGluR2 NAM Pharmacophore with In Vivo Proof-of-Concept
While the exact CAS 1554286-01-9 structure is not the lead compound in published in vivo studies, its core scaffold was directly optimized to achieve an orally active mGluR2 NAM (compound 11) with an IC50 of 8.9 nM and in vivo activity in a rodent V-maze cognition model from 0.32 mg/kg. [1] The lead's mGluR2 receptor occupancy was dose-dependent via a PK-PD relationship. This establishes that a DHPO scaffold with a halogenated aromatic substituent can yield a highly potent, brain-penetrant NAM, differentiating this chemical space from non-halogenated pyrazolopyrazinone alternatives that showed inferior potency during SAR exploration.
| Evidence Dimension | mGluR2 NAM potency & in vivo cognition efficacy |
|---|---|
| Target Compound Data | Core scaffold leads to 8.9 nM IC50 and in vivo efficacy at 0.32 mg/kg (oral). Fluorinated aromatic substitution is critical. |
| Comparator Or Baseline | Initial HTS hit in the series, or other 1,3,5-trisubstituted pyrazole scaffolds |
| Quantified Difference | 100-fold improvement in potency from initial hit to optimized lead (compound 11). |
| Conditions | Human mGluR2 calcium mobilization assay; in vivo V-maze test in rats. |
Why This Matters
Procuring this compound provides a direct link to a validated in vivo pharmacophore, enabling benchmarking against published mGluR2 NAM data and exploring the SAR around the 3-fluorophenyl motif.
- [1] Alonso de Diego SA, et al. J Med Chem. 2024;67(17):15569-15585. Compound 11 data. View Source
